Undecanoicacid, 11-[(2-iodoacetyl)amino]-
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Overview
Description
Undecanoicacid, 11-[(2-iodoacetyl)amino]- is a chemical compound with the molecular formula C13H24INO3. It is known for its unique structure, which includes an iodoacetyl group attached to an undecanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecanoicacid, 11-[(2-iodoacetyl)amino]- typically involves the reaction of undecanoic acid with iodoacetic acid in the presence of a coupling agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or dimethylformamide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Undecanoicacid, 11-[(2-iodoacetyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodoacetyl group to other functional groups such as amines.
Substitution: The iodoacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Undecanoicacid, 11-[(2-iodoacetyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Undecanoicacid, 11-[(2-iodoacetyl)amino]- involves its interaction with specific molecular targets. The iodoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A simpler analog without the iodoacetyl group.
Iodoacetic acid: Contains the iodoacetyl group but lacks the undecanoic acid backbone.
11-Aminoundecanoic acid: Similar structure but with an amino group instead of the iodoacetyl group
Uniqueness
Undecanoicacid, 11-[(2-iodoacetyl)amino]- is unique due to the presence of both the undecanoic acid backbone and the iodoacetyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91972-67-7 |
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Molecular Formula |
C13H24INO3 |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
11-[(2-iodoacetyl)amino]undecanoic acid |
InChI |
InChI=1S/C13H24INO3/c14-11-12(16)15-10-8-6-4-2-1-3-5-7-9-13(17)18/h1-11H2,(H,15,16)(H,17,18) |
InChI Key |
NAJZBNTVVISHPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCNC(=O)CI)CCCCC(=O)O |
Origin of Product |
United States |
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